molecular formula C21H21N3O2 B3297696 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide CAS No. 896071-03-7

2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide

Cat. No.: B3297696
CAS No.: 896071-03-7
M. Wt: 347.4 g/mol
InChI Key: IYMYGNAIJFDSCS-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide is a complex organic compound with a unique structure that includes a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)acetamide
  • 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)butanamide

Uniqueness

What sets 2-methyl-N-(6-methyl-5-oxo-2,4-diphenyl-2,5-dihydropyridazin-3-yl)propanamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-(6-methyl-5-oxo-2,4-diphenylpyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14(2)21(26)22-20-18(16-10-6-4-7-11-16)19(25)15(3)23-24(20)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMYGNAIJFDSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C(C1=O)C2=CC=CC=C2)NC(=O)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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